molecular formula C7H10N4O B11795064 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide

4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide

Cat. No.: B11795064
M. Wt: 166.18 g/mol
InChI Key: BDTQNTANSOWNFC-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazole-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis from commercially available precursors. For instance, hypoxanthine can be used as a starting material, which undergoes hydrolysis and subsequent cyclization to yield this compound . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. One notable target is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound stimulates AMPK activity, leading to increased metabolic activity and potential therapeutic effects in conditions such as diabetes and cardiac ischemia .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-3-cyclopropylimidazole-4-carboxamide

InChI

InChI=1S/C7H10N4O/c8-6-5(7(9)12)11(3-10-6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12)

InChI Key

BDTQNTANSOWNFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2C(=O)N)N

Origin of Product

United States

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